7-cyclohexyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Overview
Description
7-cyclohexyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring, a triazole ring, and a pyrimidine ring, making it a versatile scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another method involves the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen in the presence of a copper bromide (CuBr) and 1,10-phenanthroline system .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and conditions. The use of heterogeneous catalysts, such as CuOx-ZnO/Al2O3-TiO2, can facilitate the efficient synthesis of the triazolo[1,5-a]pyridine core . Additionally, the use of environmentally friendly oxidizers, such as phenyliodine(III) bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI), can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-cyclohexyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as NaOCl, Pb(OAc)4, or MnO2.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizers: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.
Reducing Agents: NaBH4, LiAlH4.
Catalysts: CuBr/1,10-phenanthroline, CuOx-ZnO/Al2O3-TiO2.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
7-cyclohexyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for developing adenosine receptor antagonists, which can be used in the treatment of various diseases.
Drug Delivery Systems: Functionalization of the compound allows for the creation of multi-target ligands, receptor probes, and diagnostic or theranostic systems.
Fluorescent Probes: The compound can be modified with fluorescent moieties to create probes for studying adenosine receptors.
Material Science: The compound’s unique structure makes it suitable for designing efficient light-emitting materials for phosphorescent OLED devices.
Mechanism of Action
The mechanism of action of 7-cyclohexyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as adenosine receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects . Computational studies, including molecular docking and supervised molecular dynamics (SuMD) simulations, have provided insights into the preferred binding modes of the compound at different adenosine receptor subtypes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds share a similar triazolo[1,5-a]pyrimidine core and are used in the development of adenosine receptor antagonists.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a related pyrazolopyridine system and are used in various synthetic strategies.
Uniqueness
7-cyclohexyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to its specific combination of a cyclohexyl group, a pyridine ring, and a triazolo[1,5-a]pyrimidine core. This unique structure allows for diverse functionalization and applications in medicinal chemistry, drug delivery, and material science.
Properties
IUPAC Name |
11-cyclohexyl-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c26-18-15-12-21-19-22-17(13-5-4-9-20-11-13)23-25(19)16(15)8-10-24(18)14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZICMSKIIYDEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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